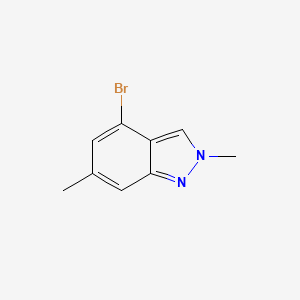

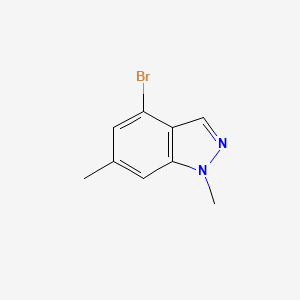

4-Bromo-2,6-dimethyl-2H-indazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-2,6-dimethyl-2H-indazole is a chemical compound with the CAS Number: 1159511-87-1 . It has a molecular weight of 225.09 and its IUPAC name is this compound . The compound is solid in physical form .

Synthesis Analysis

The synthesis of 2H-indazoles, such as this compound, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9BrN2/c1-6-3-8(10)7-5-12(2)11-9(7)4-6/h3-5H,1-2H3 . This code provides a specific string of characters that represent the compound’s molecular structure.Chemical Reactions Analysis

The synthesis of 2H-indazoles involves various chemical reactions. For instance, one approach uses transition metal-catalyzed reactions . Another approach involves reductive cyclization reactions . A third approach synthesizes 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 225.09 . The compound should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

Application in Chemical Synthesis and Reactions

- 4-Bromo-2,6-dimethyl-2H-indazole has been utilized in chemical synthesis, particularly in the formation of N-heterocyclic carbenes. In a study, indazolium salt, a derivative of indazole, demonstrated the ability to deprotonate α-halo ketones, leading to ring enlargement reactions forming cinnolines. This process involves a reaction with 2-bromo-2,3-dihydro-1Η-inden-1-one, resulting in a 4-hydroxyspiro[cinnoline-3,2'-inden]-1'-one, which is significant for its application in organic synthesis (Schmidt, Snovydovych, & Gjikaj, 2008).

Role in Drug Discovery and Pharmaceutical Research

- Indazole derivatives, including this compound, have been investigated for their potential as drug intermediates. For instance, 3,5,7-trisubstituted 1H-indazoles, synthesized using this compound, have been identified as potent inhibitors of IKK2, an enzyme relevant in the pharmaceutical industry (Lin et al., 2008).

Contributions to Material Science and Catalysis

- The compound has been involved in studies related to material science, particularly in the formation of chromium complexes. For instance, reactions involving 2,6-bis(bromomethyl)pyridine and 1H-indazole, closely related to this compound, have been used to create chromium(III) complexes. These complexes show potential in applications like polymerization of ethylene, which is a critical process in material science (Hurtado et al., 2009).

Applications in Photocatalysis and Organic Transformations

- The compound has found use in photocatalysis. A study described a transition-metal-free photocatalytic decarboxylative alkylation reaction of 2-aryl-2H-indazoles, where this compound could be a relevant substrate. This kind of reaction is crucial in organic transformations, especially in the development of greener and more efficient synthetic methods (Ma et al., 2021).

Impact on Nitric Oxide Synthase Research

- Research has also explored the effects of indazole derivatives on nitric oxide synthase (NOS) enzyme activity. Although it focuses more on nitro indazole derivatives, this area of study is relevant in understanding the broader implications of indazole compounds in biological systems, including this compound (Bland-Ward & Moore, 1995).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, and P338 , which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Direcciones Futuras

The future directions for the research and development of 4-Bromo-2,6-dimethyl-2H-indazole and similar compounds could involve further exploration of their medicinal applications, given their wide variety of uses in areas such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial treatments . Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a focus .

Propiedades

IUPAC Name |

4-bromo-2,6-dimethylindazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-6-3-8(10)7-5-12(2)11-9(7)4-6/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPADIKLDPCCSMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NN(C=C2C(=C1)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide](/img/structure/B6350623.png)

![(3E)-1-methyl-3-[(4-methylphenyl)imino]-2,3-dihydro-1H-indol-2-one](/img/structure/B6350643.png)

![2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride](/img/structure/B6350703.png)

![[2-(1H-Indol-3-yl)ethyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B6350710.png)